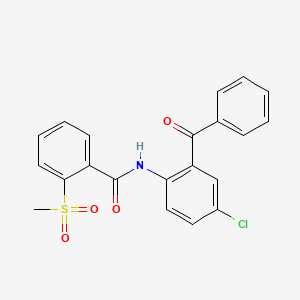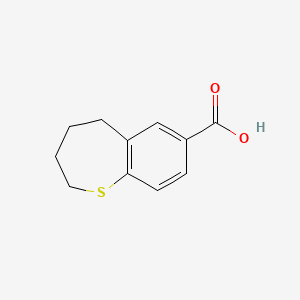![molecular formula C7H10ClF2NO2 B2851105 2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide CAS No. 2168131-72-2](/img/structure/B2851105.png)
2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide is an organic compound that has gained significant attention in the scientific community due to its numerous applications. This compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, which are involved in the growth and proliferation of cancer cells. It is also believed to inhibit the activity of certain inflammatory mediators, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide in lab experiments is its ability to selectively target cancer cells. This compound has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration route of this compound.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide. One area of research is the development of new analogs of this compound that may have improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound and the identification of its molecular targets. Additionally, further research is needed to determine the optimal dosage and administration route of this compound for use in cancer therapy and other applications.
Synthesemethoden
The synthesis of 2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide involves the reaction of 2-chloroacetamide with difluorooxalyl chloride in the presence of a catalyst. This reaction yields 2-chloro-N-(difluorooxalyl)-acetamide, which is then reacted with formaldehyde in the presence of a base to produce the final compound, 2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide has been extensively researched for its application in the field of medicinal chemistry. This compound has been shown to have anticancer properties and has been studied for its potential use in cancer therapy. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria.
Eigenschaften
IUPAC Name |
2-chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF2NO2/c8-2-6(12)11-3-5-1-7(9,10)4-13-5/h5H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHBOIGLQPLJLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC1(F)F)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

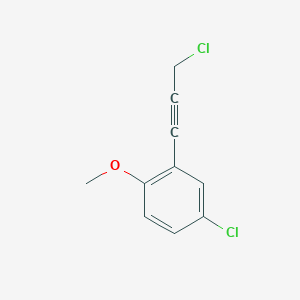

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2851025.png)
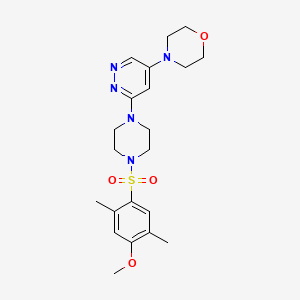
![1-[4-[3-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2851029.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2851031.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2851032.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2851033.png)

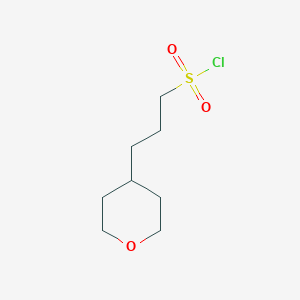
![4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2851040.png)

